
6-(4-Aminophenyl)phenanthridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Aminophenyl)phenanthridin-2-amine is a heterocyclic compound that belongs to the phenanthridine family Phenanthridines are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed annulation of 2-phenylbenzamides, which provides access to phenanthridin-6-ones . This process involves the use of palladium catalysts and basic conditions to form the N-aryl bond intramolecularly.
Another approach involves the direct carbonylation of C-H bonds using carbon monoxide, carbon dioxide, or triphosgene . This method is practical for both scientific research and industrial applications, offering a straightforward route to phenanthridin-6-one derivatives.
Industrial Production Methods
Industrial production of 6-(4-Aminophenyl)phenanthridin-2-amine may utilize large-scale palladium-catalyzed reactions due to their efficiency and scalability. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product, making it suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Aminophenyl)phenanthridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthridinone derivatives.
Reduction: Reduction reactions can modify the phenanthridine core, leading to different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include dichromate and other transition metal catalysts.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogenated compounds and bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phenanthridinone derivatives, which are of significant interest due to their biological activities and potential therapeutic applications.
Applications De Recherche Scientifique
6-(4-Aminophenyl)phenanthridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-(4-Aminophenyl)phenanthridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthridinone: Shares the phenanthridine core but lacks the aminophenyl group.
Quinolin-2-one: Another heterocyclic compound with similar biological activities.
Phenanthridin-6-one: A closely related compound with a similar structure and reactivity.
Uniqueness
6-(4-Aminophenyl)phenanthridin-2-amine is unique due to the presence of the aminophenyl group, which enhances its biological activity and allows for further functionalization. This makes it a valuable compound for developing new pharmaceuticals and materials.
Propriétés
IUPAC Name |
6-(4-aminophenyl)phenanthridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3/c20-13-7-5-12(6-8-13)19-16-4-2-1-3-15(16)17-11-14(21)9-10-18(17)22-19/h1-11H,20-21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVFRQMKGKIDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)N)N=C2C4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(4-Chlorophenyl)-1-imidazol-1-yl-2-oxoethyl]azocan-2-one](/img/structure/B8043171.png)
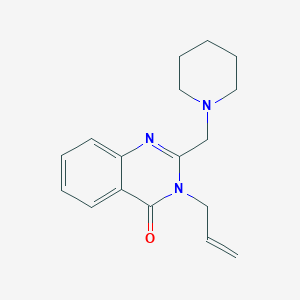
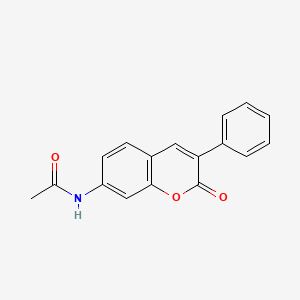
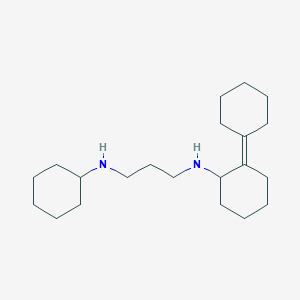
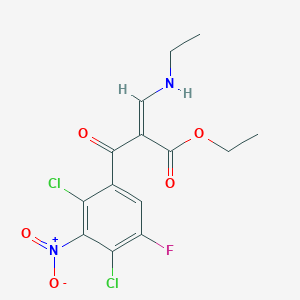
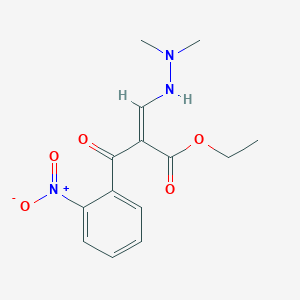
![Methyl 8-cyclopropyl-2-ethylsulfanyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8043204.png)


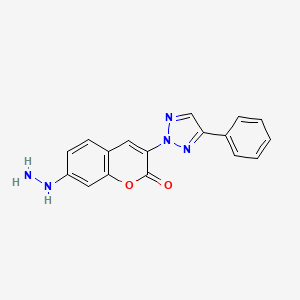
![N-[7-(4-ethyl-5-methyltriazol-2-yl)-2-oxochromen-3-yl]benzamide](/img/structure/B8043230.png)
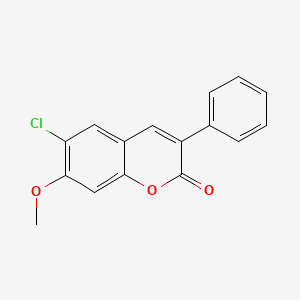
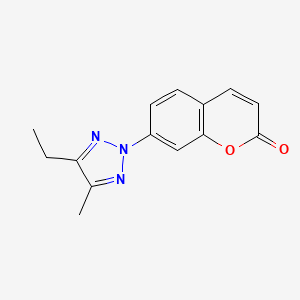
![2-[4-Chloro-7-(diethylamino)-2-oxochromen-3-yl]-1,3-thiazole-4,5-dicarbonitrile](/img/structure/B8043270.png)
